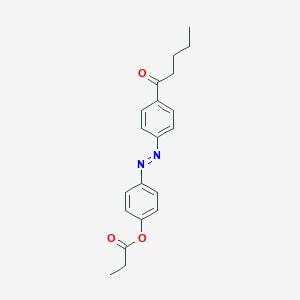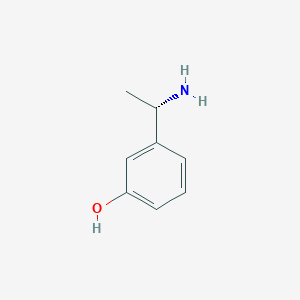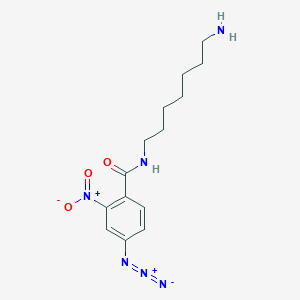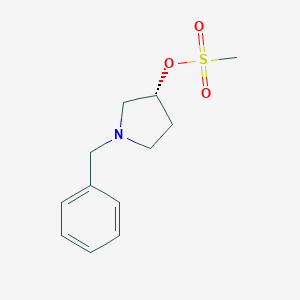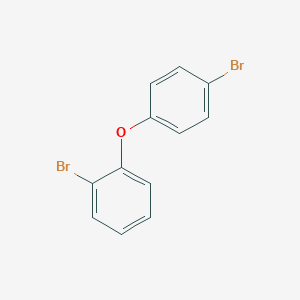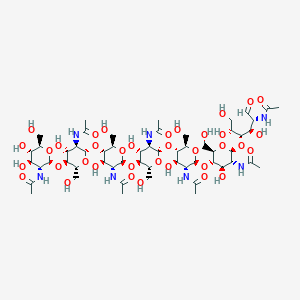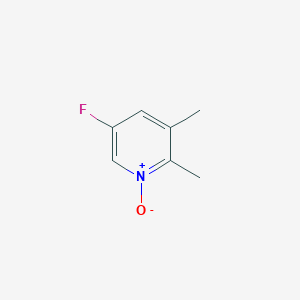
5-Fluoro-2,3-dimethylpyridine 1-oxide
Übersicht
Beschreibung
5-Fluoro-2,3-dimethylpyridine 1-oxide, also known as FDMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FDMPO is a stable nitroxide radical that is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. In
Wirkmechanismus
5-Fluoro-2,3-dimethylpyridine 1-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. The unpaired electrons cause a change in the magnetic field, which can be detected by EPR spectroscopy. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on biomolecules, which allows for the measurement of structural changes and conformational dynamics.
Biochemische Und Physiologische Effekte
5-Fluoro-2,3-dimethylpyridine 1-oxide has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 5-Fluoro-2,3-dimethylpyridine 1-oxide does not significantly alter the function or structure of proteins or other biomolecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-2,3-dimethylpyridine 1-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 5-Fluoro-2,3-dimethylpyridine 1-oxide is also highly sensitive and can detect small changes in the structure and dynamics of biomolecules. However, 5-Fluoro-2,3-dimethylpyridine 1-oxide has some limitations, including its relatively high cost and the need for specialized equipment, such as EPR spectrometers.
Zukünftige Richtungen
There are several future directions for the use of 5-Fluoro-2,3-dimethylpyridine 1-oxide in scientific research. One potential application is in the study of protein-protein interactions, which play a critical role in many biological processes. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used as a probe to study the dynamics and conformational changes of proteins during interactions. Another potential application is in the development of new drugs and therapies. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used to study the interactions between drugs and their targets, which could lead to the development of more effective and targeted therapies. Overall, 5-Fluoro-2,3-dimethylpyridine 1-oxide has significant potential for use in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,3-dimethylpyridine 1-oxide has been widely used as a spin label in EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on proteins, nucleic acids, and other biomolecules to probe their structure and function. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been used as a probe for studying the microenvironment of biological membranes and lipid bilayers.
Eigenschaften
CAS-Nummer |
113210-00-7 |
|---|---|
Produktname |
5-Fluoro-2,3-dimethylpyridine 1-oxide |
Molekularformel |
C7H8FNO |
Molekulargewicht |
141.14 g/mol |
IUPAC-Name |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
Kanonische SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
Synonyme |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
